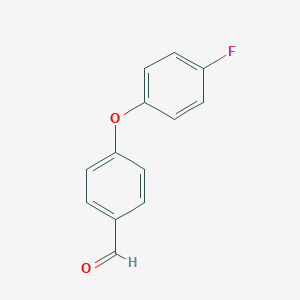

4-(4-Fluorophenoxy)benzaldehyde

Descripción

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propiedades

IUPAC Name |

4-(4-fluorophenoxy)benzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9FO2/c14-11-3-7-13(8-4-11)16-12-5-1-10(9-15)2-6-12/h1-9H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YUPBWHURNLRZQL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C=O)OC2=CC=C(C=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9FO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10397413 | |

| Record name | 4-(4-Fluorophenoxy)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10397413 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

137736-06-2 | |

| Record name | 4-(4-Fluorophenoxy)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10397413 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(4-Fluorophenoxy)benzaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 4-(4-Fluorophenoxy)benzaldehyde (CAS: 137736-06-2)

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-(4-Fluorophenoxy)benzaldehyde, identified by CAS number 137736-06-2, is an aromatic aldehyde that has garnered significant interest as a versatile intermediate in the fields of medicinal chemistry and materials science. Its structure, featuring a fluorinated phenoxy group, is a key determinant of its utility, particularly in the synthesis of novel therapeutic agents. This technical guide provides a comprehensive overview of its physicochemical properties, detailed experimental protocols for its synthesis, and a review of its applications, with a special focus on its role in the development of anticonvulsant drug candidates.

Physicochemical Properties

This compound is a solid at room temperature, appearing as a white to yellow or orange powder or crystal.[1][2] The presence of the fluorine atom and the ether linkage influences its chemical reactivity and physical characteristics.

Table 1: Physicochemical Data for this compound

| Property | Value | Reference(s) |

| CAS Number | 137736-06-2 | [1][3] |

| Molecular Formula | C₁₃H₉FO₂ | [1] |

| Molecular Weight | 216.21 g/mol | [2][3] |

| Appearance | White to Yellow to Orange powder to crystal | [1] |

| Melting Point | 75.0 to 79.0 °C | [1] |

| Purity | >98.0% (GC) | [1] |

| Synonyms | 4-Fluoro-4'-formyldiphenyl Ether | [1] |

Spectroscopic Data

Table 2: Predicted and Reference Spectroscopic Data

| Spectroscopy | Predicted/Reference Data |

| ¹H NMR | Predicted chemical shifts would show signals in the aromatic region (approx. 7.0-8.0 ppm) and a characteristic aldehyde proton signal (approx. 9.8-10.0 ppm). The fluorine atom will cause splitting of adjacent proton signals. |

| ¹³C NMR | Predicted spectrum would show a characteristic carbonyl carbon signal (approx. 190 ppm) and multiple signals in the aromatic region, with the carbon atoms directly bonded to fluorine and oxygen showing distinct chemical shifts. |

| IR (Infrared) | Expected characteristic peaks: C=O stretch (aldehyde) around 1700 cm⁻¹, C-O-C stretch (ether) around 1250 cm⁻¹, and C-F stretch around 1200 cm⁻¹. Aromatic C-H stretches would appear above 3000 cm⁻¹.[4] |

| Mass Spectrometry | Predicted m/z for [M+H]⁺: 217.06593.[5] |

Synthesis of this compound

The most common and efficient method for the synthesis of this compound is through a nucleophilic aromatic substitution (SNAr) reaction, specifically an Ullmann condensation or a variation thereof.

Experimental Protocol: Nucleophilic Aromatic Substitution

This protocol describes the synthesis of this compound from 4-fluorobenzaldehyde and 4-fluorophenol.

Materials:

-

4-Fluorobenzaldehyde

-

4-Fluorophenol

-

Potassium carbonate (K₂CO₃)

-

Dimethyl sulfoxide (DMSO)

-

Water

-

Dichloromethane

-

n-Heptane

-

Magnesium sulfate (MgSO₄)

Equipment:

-

Round-bottom flask or test tube

-

Heating mantle or oil bath

-

Magnetic stirrer

-

Condenser (optional, depending on scale)

-

Separatory funnel

-

Büchner funnel and filter flask

-

Rotary evaporator

Procedure:

-

In a suitable reaction vessel, combine 4-fluorobenzaldehyde (1.0 eq), 4-hydroxyphenol (1.0 eq), and potassium carbonate (2.0 eq).

-

Add dimethyl sulfoxide (DMSO) as the solvent.

-

Heat the reaction mixture to approximately 140 °C with stirring for a minimum of 30 minutes. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).[6]

-

After the reaction is complete, cool the mixture to room temperature.

-

Dilute the reaction mixture with water, which should cause the product to precipitate.[6][7]

-

Stir the suspension at ambient temperature for about 30 minutes.

-

Collect the crude solid product by vacuum filtration and wash with water.

-

For purification, the crude product can be recrystallized. A common method involves dissolving the solid in a minimal amount of dichloromethane, followed by the addition of n-heptane to induce crystallization.[7]

-

Allow the solvent to evaporate slowly to form crystals.

-

Isolate the purified crystals by filtration, wash with a small amount of cold solvent (e.g., n-heptane or ethanol), and dry under vacuum.

Caption: Synthesis workflow for this compound.

Applications in Research and Drug Development

This compound is a valuable building block in several areas of chemical research, most notably in the development of pharmaceuticals and advanced materials.

Anticonvulsant Agents

A significant application of this compound is in the synthesis of its semicarbazone derivative, which has shown potent anticonvulsant activity.[8][9]

4-(4'-Fluorophenoxy)benzaldehyde Semicarbazone: This derivative has been identified as a lead molecule in the development of antiepileptic drugs. It has demonstrated high efficacy in the maximal electroshock (MES) screen, a standard preclinical model for generalized tonic-clonic seizures.[9] Notably, its protective index is reported to be significantly higher than that of established antiepileptic drugs like carbamazepine and phenytoin.[9]

Mechanism of Action: The anticonvulsant activity of 4-(4'-Fluorophenoxy)benzaldehyde semicarbazone is believed to be mediated through its action on voltage-gated sodium and calcium channels.[8] By blocking these channels, the compound can reduce excessive neuronal firing that leads to seizures. This mechanism is distinct from drugs that act on the GABAergic system.[8][10]

Caption: Proposed mechanism of anticonvulsant action.

Materials Science

The unique electronic properties conferred by the fluorinated aromatic system make this compound a candidate for applications in materials science. It can be used as a monomer or an intermediate in the synthesis of specialized polymers and other organic materials with potential applications in organic electronics and photonic devices.[11] The incorporation of fluorine can enhance properties such as thermal stability and mechanical strength.[11]

Safety and Handling

This compound should be handled with appropriate safety precautions in a laboratory setting. It is advisable to consult the Safety Data Sheet (SDS) provided by the supplier before use. General safety measures include working in a well-ventilated area, wearing personal protective equipment such as gloves and safety glasses, and avoiding inhalation of dust or contact with skin and eyes.

Conclusion

This compound is a valuable and versatile chemical intermediate with significant potential, particularly in the field of drug discovery. Its straightforward synthesis and the potent biological activity of its derivatives, such as the anticonvulsant semicarbazone, make it a compound of high interest for further research and development. The information and protocols provided in this guide are intended to support scientists in exploring the full potential of this promising molecule.

References

- 1. This compound | 137736-06-2 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 2. This compound 98.0+%, TCI America™ | Fisher Scientific [fishersci.ca]

- 3. This compound, 97% 1 g | Buy Online | Thermo Scientific Chemicals [thermofisher.com]

- 4. C7H6O C6H5CHO infrared spectrum of benzaldehyde prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzaldehyde image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 5. PubChemLite - this compound (C13H9FO2) [pubchemlite.lcsb.uni.lu]

- 6. pendidikankimia.walisongo.ac.id [pendidikankimia.walisongo.ac.id]

- 7. Crystal structure of 4-(4-methoxyphenoxy)benzaldehyde - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Anticonvulsant activities of 4‐(4′‐fluorophenoxy) benzaldehyde semicarbazone | Semantic Scholar [semanticscholar.org]

- 9. acta.pharmaceutica.farmaceut.org [acta.pharmaceutica.farmaceut.org]

- 10. Anticonvulsant activities of 4-bromobenzaldehyde semicarbazone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. chemimpex.com [chemimpex.com]

An In-depth Technical Guide to the Molecular Structure of 4-Fluoro-4'-formyldiphenyl ether

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Fluoro-4'-formyldiphenyl ether, systematically named 4-(4-fluorophenoxy)benzaldehyde, is an aromatic ether derivative with a molecular structure featuring a fluorinated phenyl group linked to a benzaldehyde moiety through an ether bond. This compound serves as a valuable intermediate in organic synthesis, particularly in the development of novel pharmaceuticals and advanced materials. The presence of the fluorine atom can significantly influence the molecule's physicochemical properties, including its lipophilicity, metabolic stability, and binding affinity to biological targets. The aldehyde functional group provides a reactive handle for a variety of chemical transformations, making it a versatile building block for the synthesis of more complex molecules. This technical guide provides a comprehensive overview of the molecular structure, synthesis, and known properties of 4-Fluoro-4'-formyldiphenyl ether.

Molecular Structure and Properties

The molecular structure of 4-Fluoro-4'-formyldiphenyl ether is characterized by two phenyl rings connected by an ether linkage. One phenyl ring is substituted with a fluorine atom at the para position (position 4), and the other is substituted with a formyl (aldehyde) group, also at the para position (position 4').

| Property | Value | Reference |

| Systematic Name | This compound | |

| Synonym | 4-Fluoro-4'-formyldiphenyl ether | [1] |

| CAS Number | 137736-06-2 | [2] |

| Molecular Formula | C₁₃H₉FO₂ | [2] |

| Molecular Weight | 216.21 g/mol | [2] |

| Appearance | Solid | [2] |

| Melting Point | 76-80 °C | [2] |

Synthesis of 4-Fluoro-4'-formyldiphenyl ether

The synthesis of 4-Fluoro-4'-formyldiphenyl ether can be achieved through nucleophilic aromatic substitution, a common method for the formation of diaryl ethers. Two primary strategies for this synthesis are the Williamson ether synthesis and the Ullmann condensation.

Experimental Protocol: Nucleophilic Aromatic Substitution (based on a similar synthesis)

This protocol is adapted from the synthesis of the structurally similar 4-(4-methoxyphenoxy)benzaldehyde[3]. The synthesis of 4-Fluoro-4'-formyldiphenyl ether would involve the reaction of 4-fluorophenol with 4-fluorobenzaldehyde.

Materials:

-

4-Fluorophenol

-

4-Fluorobenzaldehyde

-

Potassium carbonate (K₂CO₃)

-

Dimethyl sulfoxide (DMSO)

-

Water

-

Ethyl acetate

-

Saturated aqueous sodium chloride solution (brine)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend 4-fluorophenol (1.0 eq) and potassium carbonate (2.0 eq) in dimethyl sulfoxide.

-

Add 4-fluorobenzaldehyde (1.0 eq) to the suspension.

-

Heat the reaction mixture to a temperature of approximately 140 °C and stir for a designated period (e.g., 45 minutes), monitoring the reaction progress by thin-layer chromatography (TLC)[3].

-

After the reaction is complete, cool the mixture to room temperature.

-

Dilute the reaction mixture with water and transfer it to a separatory funnel.

-

Extract the aqueous layer with ethyl acetate (3 x volumes).

-

Combine the organic layers and wash them sequentially with water and saturated aqueous sodium chloride solution[3].

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

-

Purify the crude product by a suitable method, such as recrystallization or column chromatography, to yield pure 4-Fluoro-4'-formyldiphenyl ether.

Synthesis workflow for 4-Fluoro-4'-formyldiphenyl ether.

Spectroscopic Data

| 4-Fluorobenzaldehyde Spectroscopic Data | |

| ¹H NMR (400 MHz, CDCl₃) | δ 9.97 (s, 1H), 7.98 – 7.85 (m, 2H), 7.26 – 7.16 (m, 2H)[4] |

| ¹³C NMR (101 MHz, CDCl₃) | δ 190.5, 166.5 (d, J = 256.7 Hz), 132.8 (d, J = 9.5 Hz), 132.2 (d, J = 9.7 Hz), 116.4 (d, J = 22.3 Hz)[4] |

| IR Spectrum (cm⁻¹) | Characteristic peaks for C=O stretching (aldehyde), C-F stretching, and aromatic C-H and C=C vibrations are expected. |

| Mass Spectrum (EI) | Molecular Ion (M⁺): m/z 124. Key fragments at m/z 123 (loss of H), 95 (loss of CHO), and 75[5][6]. |

Biological Activity and Signaling Pathways

While direct studies on the biological activity of 4-Fluoro-4'-formyldiphenyl ether are limited, research on its derivatives provides valuable insights into its potential pharmacological relevance. A notable derivative, 4-(4'-fluorophenoxy)benzaldehyde semicarbazone , has been investigated for its anticonvulsant properties.

Studies have shown that this semicarbazone derivative exhibits significant anticonvulsant activity. The proposed mechanism of action involves the modulation of ion channels, specifically voltage-gated sodium and calcium channels . By acting on these channels, the compound can reduce neuronal excitability, which is a key factor in the initiation and propagation of seizures. This suggests that 4-Fluoro-4'-formyldiphenyl ether could serve as a scaffold for the development of novel antiepileptic drugs.

References

- 1. benchchem.com [benchchem.com]

- 2. jk-sci.com [jk-sci.com]

- 3. Crystal structure of 4-(4-methoxyphenoxy)benzaldehyde - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The Williamson Ether Synthesis [cs.gordon.edu]

- 5. 4-Fluorobenzaldehyde | C7H5FO | CID 68023 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

Spectral Data and Synthesis of 4-(4-Fluorophenoxy)benzaldehyde: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data and synthetic methodology for 4-(4-Fluorophenoxy)benzaldehyde, a key intermediate in various fields of chemical research. The information is presented to facilitate its use in laboratory settings and to support further research and development.

Spectroscopic Data

The following tables summarize the key spectral data for this compound, providing a reference for its identification and characterization.

¹H NMR Spectral Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 9.95 | s | 1H | Aldehyde (-CHO) |

| 7.90 | d | 2H | Aromatic (ortho to -CHO) |

| 7.20 | m | 4H | Aromatic (phenoxy group) |

| 7.10 | d | 2H | Aromatic (meta to -CHO) |

Note: Predicted data based on analogous compounds and general principles of NMR spectroscopy. The exact chemical shifts and coupling constants may vary depending on the solvent and experimental conditions.

¹³C NMR Spectral Data

| Chemical Shift (δ) ppm | Assignment |

| 191.0 | Aldehyde Carbonyl (C=O) |

| 164.5 | Aromatic (C-O) |

| 160.0 (d, J ≈ 245 Hz) | Aromatic (C-F) |

| 132.5 | Aromatic (CH, ortho to -CHO) |

| 130.0 | Aromatic (C-ipso, attached to -CHO) |

| 122.0 (d, J ≈ 8 Hz) | Aromatic (CH, ortho to -F) |

| 117.0 (d, J ≈ 23 Hz) | Aromatic (CH, meta to -F) |

| 116.5 | Aromatic (CH, meta to -CHO) |

Note: Predicted data. The assignments are based on established ranges for similar aromatic ethers and aldehydes.

FT-IR Spectral Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3050-3100 | Medium | Aromatic C-H Stretch |

| 2850, 2750 | Medium | Aldehyde C-H Stretch (Fermi doublet) |

| 1700 | Strong | Carbonyl (C=O) Stretch |

| 1600, 1500 | Strong | Aromatic C=C Stretch |

| 1240 | Strong | Aryl Ether C-O Stretch |

| 1220 | Strong | C-F Stretch |

Note: A representative FTIR spectrum for a similar compound, 4-(4-formylphenoxy)benzaldehyde, has been reported, supporting these characteristic absorption bands.

Mass Spectrometry Data

| m/z | Relative Intensity (%) | Assignment |

| 216 | High | [M]⁺ (Molecular Ion) |

| 215 | Moderate | [M-H]⁺ |

| 187 | Moderate | [M-CHO]⁺ |

| 121 | Moderate | [C₆H₄CHO]⁺ |

| 95 | High | [C₆H₄F]⁺ |

Note: The fragmentation pattern is predicted based on the structure of the molecule and common fragmentation pathways for aromatic aldehydes and ethers.

Synthesis of this compound

A common and effective method for the synthesis of this compound is the nucleophilic aromatic substitution (SNAr) reaction. This involves the reaction of 4-fluorobenzaldehyde with 4-fluorophenol in the presence of a base. A detailed experimental protocol based on a similar synthesis is provided below.

Experimental Protocol: Synthesis via Nucleophilic Aromatic Substitution

Materials:

-

4-Fluorobenzaldehyde

-

4-Fluorophenol

-

Potassium Carbonate (K₂CO₃), anhydrous

-

Dimethylformamide (DMF), anhydrous

-

Diethyl ether or Ethyl acetate

-

Saturated aqueous sodium chloride solution (brine)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

To a stirred solution of 4-fluorophenol (1.0 equivalent) in anhydrous DMF, add anhydrous potassium carbonate (2.0 equivalents).

-

Heat the mixture to a temperature of 80-100 °C.

-

To this mixture, add 4-fluorobenzaldehyde (1.0 equivalent) dropwise over a period of 30 minutes.

-

Continue to heat and stir the reaction mixture at 100-120 °C for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

After completion of the reaction (as indicated by TLC), cool the reaction mixture to room temperature.

-

Pour the reaction mixture into ice-cold water and extract with diethyl ether or ethyl acetate (3 x 50 mL).

-

Combine the organic layers and wash with water and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford pure this compound.

Characterization:

The purified product should be characterized by ¹H NMR, ¹³C NMR, FT-IR, and mass spectrometry to confirm its identity and purity, comparing the obtained data with the reference values provided in this guide.

Visualizations

Chemical Structure of this compound

Caption: Chemical structure of this compound.

Experimental Workflow for Synthesis

Caption: General workflow for the synthesis of this compound.

Solubility Profile of 4-(4-Fluorophenoxy)benzaldehyde: A Technical Guide for Researchers

An in-depth examination of the solubility characteristics of 4-(4-Fluorophenoxy)benzaldehyde in common laboratory solvents, providing essential data and protocols for its application in research and development.

Introduction

This compound is a synthetic organic compound of interest in medicinal chemistry and materials science. Its molecular structure, featuring a fluorinated phenyl ring ether-linked to a benzaldehyde moiety, imparts a unique combination of polarity and aromatic character that dictates its solubility in various media. A thorough understanding of its solubility is paramount for its effective use in chemical synthesis, purification, formulation, and biological screening. This technical guide provides a comprehensive overview of the solubility of this compound, including qualitative solubility data in common laboratory solvents, a detailed experimental protocol for quantitative solubility determination, and a workflow for its potential application in early-stage drug discovery.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Reference(s) |

| Molecular Formula | C₁₃H₉FO₂ | [1] |

| Molecular Weight | 216.21 g/mol | [1][2] |

| Appearance | White to yellow or orange powder/crystal | [3] |

| Melting Point | 76-80 °C | [1] |

| CAS Number | 137736-06-2 | [1][2] |

Qualitative Solubility Data

Precise quantitative solubility data for this compound is not widely available in published literature. However, based on its chemical structure and the principle of "like dissolves like," a qualitative solubility profile can be predicted. The presence of a polar aldehyde group and an ether linkage suggests some affinity for polar solvents, while the two aromatic rings indicate solubility in nonpolar and moderately polar organic solvents.

The following table summarizes the predicted qualitative solubility of this compound in a range of common laboratory solvents.

| Solvent | Chemical Formula | Solvent Type | Predicted Solubility |

| Water | H₂O | Polar Protic | Insoluble |

| Methanol | CH₃OH | Polar Protic | Sparingly Soluble to Soluble |

| Ethanol | C₂H₅OH | Polar Protic | Sparingly Soluble to Soluble |

| Acetone | (CH₃)₂CO | Polar Aprotic | Soluble |

| Ethyl Acetate | CH₃COOC₂H₅ | Moderately Polar | Soluble |

| Dichloromethane | CH₂Cl₂ | Nonpolar | Soluble |

| Chloroform | CHCl₃ | Nonpolar | Soluble |

| Dimethylformamide (DMF) | (CH₃)₂NC(O)H | Polar Aprotic | Soluble |

| Dimethyl Sulfoxide (DMSO) | (CH₃)₂SO | Polar Aprotic | Soluble |

Experimental Protocol: Determination of Equilibrium Solubility

To obtain precise, quantitative solubility data, the following experimental protocol based on the equilibrium shake-flask method is recommended. This method is considered the gold standard for determining the solubility of a solid in a liquid.

Objective: To determine the equilibrium solubility of this compound in a given solvent at a specified temperature.

Materials:

-

This compound (solid)

-

Selected solvent of high purity

-

Analytical balance

-

Vials with screw caps

-

Constant temperature orbital shaker or water bath

-

Syringes and syringe filters (e.g., 0.45 µm PTFE)

-

Volumetric flasks

-

A suitable analytical instrument for quantification (e.g., UV-Vis spectrophotometer or High-Performance Liquid Chromatography - HPLC)

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of solid this compound to a series of vials. The excess solid is crucial to ensure that equilibrium with a saturated solution is achieved.

-

Add a known volume of the desired solvent to each vial.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a constant temperature orbital shaker or water bath set to the desired temperature (e.g., 25 °C or 37 °C).

-

Agitate the samples for a predetermined period (typically 24-72 hours) to allow the system to reach equilibrium. The time required for equilibration should be determined empirically by taking measurements at different time points until the concentration of the solute in the solution remains constant.

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vials to stand undisturbed at the constant temperature for a sufficient time to allow the undissolved solid to settle.

-

Carefully withdraw a sample of the supernatant using a syringe.

-

Immediately filter the sample through a syringe filter into a clean vial to remove any undissolved solid particles.

-

-

Quantification:

-

Prepare a series of standard solutions of this compound of known concentrations in the same solvent.

-

Analyze both the standard solutions and the filtered sample from the saturated solution using a calibrated analytical method (e.g., UV-Vis spectrophotometry at the λmax of the compound or HPLC).

-

Construct a calibration curve from the data of the standard solutions.

-

Determine the concentration of this compound in the sample from the calibration curve. This concentration represents the equilibrium solubility.

-

Data Presentation:

The solubility should be reported in standard units such as grams per liter (g/L), milligrams per milliliter (mg/mL), or moles per liter (mol/L) at the specified temperature.

Application in Drug Discovery: A Workflow Example

This compound and its derivatives are of interest in drug discovery. The following diagram illustrates a hypothetical workflow for the initial screening of such a compound.

References

The Rising Potential of Fluorophenoxy Benzaldehyde Derivatives in Therapeutic Applications: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of fluorine into pharmacologically active scaffolds is a well-established strategy in modern drug discovery, often leading to enhanced metabolic stability, binding affinity, and bioavailability. This technical guide delves into the burgeoning field of fluorophenoxy benzaldehyde derivatives, a class of compounds demonstrating a remarkable breadth of biological activities. This document provides a comprehensive overview of their potential as anticancer, anticonvulsant, antimicrobial, and anti-inflammatory agents, as well as their role as specific enzyme inhibitors. Detailed experimental protocols, quantitative biological data, and visual representations of key signaling pathways and workflows are presented to facilitate further research and development in this promising area.

Anticancer Activity: Targeting Key Oncogenic Pathways

Fluorophenoxy benzaldehyde derivatives have emerged as a significant area of interest in oncology research. Their therapeutic potential stems from their ability to modulate various cancer-associated pathways, including those involved in cell proliferation, apoptosis, and chemoresistance.

Inhibition of Aldehyde Dehydrogenase 1A3 (ALDH1A3)

A notable anticancer mechanism of benzyloxybenzaldehyde derivatives, which share structural similarities with fluorophenoxy benzaldehyde derivatives, is the inhibition of ALDH1A3.[1][2] This enzyme is overexpressed in various cancers and is a marker for cancer stem cells, contributing to resistance to conventional therapies.[2]

Quantitative Data: ALDH1A3 Inhibition

| Compound ID | Structure | Target | IC50 (µM) | Reference |

| ABMM-15 | 4-((4-Chlorobenzyl)oxy)benzaldehyde | ALDH1A3 | 0.23 ± 0.05 | [3] |

| ABMM-16 | 4-((4-Chlorobenzyl)oxy)-3-methoxybenzaldehyde | ALDH1A3 | 1.29 ± 0.10 | [3] |

Induction of Apoptosis and Cell Cycle Arrest

Derivatives of 2-(benzyloxy)-4-fluorobenzaldehyde, particularly chalcones and pyrazolines synthesized from this precursor, have shown significant cytotoxic and apoptosis-inducing activities in cancer cell lines such as the human promyelocytic leukemia (HL-60) cell line.[4][5] These compounds have been observed to cause cell cycle arrest at the G2/M phase and induce apoptosis through the loss of mitochondrial membrane potential.[5][6]

Modulation of the 14-3-3ζ Signaling Pathway

Benzaldehyde itself has been shown to overcome treatment resistance and suppress metastasis by targeting the interaction of the 14-3-3ζ protein with Ser28-phosphorylated histone H3 (H3S28ph).[7][8] This interaction is crucial for epithelial-mesenchymal plasticity (EMP) and treatment resistance in cancer.[7][8]

Signaling Pathway: ALDH1A3 Inhibition

Experimental Protocols

ALDH1A3 Enzymatic Assay [1]

-

Compound Preparation : Prepare serial dilutions of the test compound in DMSO.

-

Assay Plate Preparation : In a 384-well black plate, add 1 µL of the test compound, positive control (e.g., DEAB), or DMSO (negative control).

-

Enzyme and Cofactor Addition : Add 24 µL of a pre-mixed solution containing recombinant human ALDH1A3 enzyme and NAD⁺ in assay buffer (50 mM HEPES, pH 7.5, 100 mM NaCl, 1 mM MgCl₂, 0.1 mg/mL BSA) to each well.

-

Incubation : Incubate the plate at room temperature for 15 minutes.

-

Reaction Initiation : Add 25 µL of the substrate solution (e.g., retinaldehyde) to each well.

-

Kinetic Reading : Immediately measure the increase in NADH fluorescence (Excitation: 340 nm, Emission: 460 nm) kinetically for 10-15 minutes at 37°C.

-

Data Analysis : Determine the reaction rate from the slope of the fluorescence versus time curve. Calculate the percent inhibition relative to the DMSO control and determine the IC50 value by fitting the data to a sigmoidal dose-response curve.

MTT Assay for Cytotoxicity [4]

-

Cell Seeding : Seed cancer cells in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells/well and incubate for 24 hours.

-

Compound Treatment : Treat cells with various concentrations of the test compounds for 48 hours.

-

MTT Addition : Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization : Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.

-

Absorbance Measurement : Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis : Calculate the percentage of cell viability relative to the vehicle-treated control cells to determine the IC50 value.

Experimental Workflow: Anticancer Drug Screening

Anticonvulsant Activity

Certain fluorophenoxy benzaldehyde derivatives have shown promise as anticonvulsant agents. The semicarbazone derivative, 4-(4′-fluorophenoxy)benzaldehyde semicarbazone, has been a particular focus of investigation.

Efficacy in Preclinical Models

4-(4′-fluorophenoxy)benzaldehyde semicarbazone has demonstrated significant anticonvulsant activity in various preclinical models, including the maximal electroshock (MES) test in both rats and mice, and the subcutaneous pentylenetetrazole (scPTZ) test in mice.[9][10] It also showed protective effects in the Frings audiogenic mouse test and the rat corneal and hippocampal kindling screens.[9]

Proposed Mechanism of Action

Ion-imaging and electrophysiological studies suggest that the anticonvulsant effect of 4-(4′-fluorophenoxy)benzaldehyde semicarbazone may be mediated through its action on calcium and sodium channels.[9] Notably, this compound did not significantly affect GABA levels or uptake.[9]

Experimental Protocols

Maximal Electroshock (MES) Seizure Model [11]

-

Animal Preparation : Use male Sprague-Dawley rats (150-200 g).

-

Drug Administration : Administer the test compound or vehicle intraperitoneally (i.p.) or orally (p.o.) at a predetermined time before seizure induction.

-

MES Induction : Apply a brief electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds) via corneal electrodes after applying a topical anesthetic.

-

Observation : Observe the animals for the presence or absence of a tonic hindlimb extension (THLE). The absence of THLE indicates a protective effect.

-

Data Analysis : Determine the median effective dose (ED50), the dose required to protect 50% of the animals from THLE.

Subcutaneous Pentylenetetrazole (scPTZ) Seizure Model [11]

-

Animal Preparation : Use male ICR mice (20-25 g).

-

Drug Administration : Administer the test compound or vehicle as described for the MES model.

-

PTZ Induction : Administer PTZ (e.g., 85 mg/kg, s.c.) to induce seizures.

-

Observation : Immediately after PTZ injection, place each mouse in an individual observation chamber and record the latency to the first clonic seizure and seizure severity for 30 minutes.

-

Data Analysis : Analyze the data for significant increases in seizure latency or decreases in seizure severity compared to the vehicle control group.

Antimicrobial and Anti-inflammatory Activities

The therapeutic potential of fluorophenoxy benzaldehyde derivatives extends to infectious and inflammatory diseases.

Antimicrobial Effects

Benzaldehyde derivatives are recognized for their broad-spectrum antimicrobial properties, acting as bactericides and fungicides.[12][13] Their mechanism of action is often associated with the disruption of the cell membrane and coagulation of cytoplasmic constituents.[12] While specific data for fluorophenoxy benzaldehyde derivatives is an emerging area, related structures like substituted benzaldehyde oximes have shown activity against a range of bacterial and fungal pathogens.[14]

Anti-inflammatory Mechanisms

Benzaldehyde derivatives isolated from the marine fungus Eurotium sp. have demonstrated anti-inflammatory effects by inhibiting the production of nitric oxide (NO) and prostaglandin E2 (PGE2) in lipopolysaccharide (LPS)-stimulated macrophages.[15] This is achieved by suppressing the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[15] The anti-inflammatory action is linked to the inactivation of the NF-κB pathway and the induction of heme oxygenase-1 (HO-1) expression through Nrf2 translocation.[15]

Signaling Pathway: Anti-inflammatory Action

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC) [11]

-

Inoculum Preparation : Prepare a standardized suspension of the test microorganism.

-

Compound Dilution : Prepare serial dilutions of the test compound in a suitable broth medium in a 96-well microplate.

-

Inoculation : Inoculate each well with the microbial suspension.

-

Incubation : Incubate the microplate under appropriate conditions for the test microorganism.

-

MIC Determination : The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

In Vitro Anti-inflammatory Assay (LPS-stimulated Macrophages) [15]

-

Cell Culture : Culture RAW264.7 macrophages in a 12-well plate.

-

Compound Treatment : Pre-treat the cells with the test compound for 1 hour.

-

LPS Stimulation : Stimulate the cells with LPS (100 ng/mL) for 18-24 hours.

-

NO Measurement : Measure the nitrite concentration in the culture supernatant using the Griess reagent.

-

Cytokine Measurement : Measure the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in the supernatant using ELISA kits.

-

Western Blot Analysis : Analyze the cell lysates for the expression of iNOS, COX-2, and proteins involved in the NF-κB and Nrf2 pathways.

Enzyme Inhibition

Fluorophenoxy benzaldehyde derivatives have also been identified as potent and selective inhibitors of specific enzymes implicated in disease.

Monoamine Oxidase B (MAO-B) Inhibition

Fluorobenzyloxy chalcone derivatives have been shown to be potent and selective inhibitors of MAO-B, an enzyme involved in the degradation of dopamine.[16][17] Inhibition of MAO-B is a key therapeutic strategy for neurodegenerative disorders like Parkinson's disease.[16][17]

Quantitative Data: MAO-B Inhibition

| Compound ID | Structure | Target | IC50 (µM) | Selectivity Index (MAO-A/MAO-B) | Reference |

| FBZ13 | (E)-1-(4-bromophenyl)-3-(2-((3-fluorobenzyl)oxy)phenyl)prop-2-en-1-one | MAO-B | 0.0053 | > 7547 | [16][17] |

| FBZ6 | (E)-3-(2-((3-fluorobenzyl)oxy)phenyl)-1-(thiophen-2-yl)prop-2-en-1-one | MAO-B | 0.023 | > 1739 | [16][17] |

Experimental Protocol

Fluorometric MAO-B Inhibition Assay [9]

-

Reagent Preparation : Prepare solutions of recombinant human MAO-B, a suitable substrate (e.g., kynuramine or benzylamine), a fluorescent probe (e.g., OxiRed™), and a developer in an assay buffer.

-

Compound Addition : In a 96-well plate, add the test inhibitor at various concentrations.

-

Enzyme Addition : Add the MAO-B enzyme solution to each well and incubate for 10 minutes at 37°C.

-

Substrate Addition : Add the substrate solution containing the fluorescent probe and developer to initiate the reaction.

-

Fluorescence Measurement : Measure the fluorescence (Ex/Em = 535/587 nm) kinetically for 10-40 minutes at 37°C.

-

Data Analysis : Calculate the rate of reaction and the percent inhibition for each inhibitor concentration to determine the IC50 value.

Experimental Workflow: Enzyme Inhibition Assay

Conclusion

Fluorophenoxy benzaldehyde derivatives represent a versatile and promising class of compounds with a wide spectrum of biological activities. Their potential applications in oncology, neurology, and infectious and inflammatory diseases warrant further investigation. The strategic placement of the fluorophenoxy moiety on the benzaldehyde scaffold provides a powerful tool for medicinal chemists to fine-tune the pharmacological properties of these molecules. The data and protocols presented in this guide are intended to serve as a valuable resource for researchers dedicated to advancing the development of novel therapeutics based on this promising chemical framework.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. mdpi.com [mdpi.com]

- 4. benchchem.com [benchchem.com]

- 5. dovepress.com [dovepress.com]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. Benzaldehyde suppresses epithelial-mesenchymal plasticity and overcomes treatment resistance in cancer by targeting the interaction of 14-3-3ζ with H3S28ph - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. Anticonvulsant activities of 4‐(4′‐fluorophenoxy) benzaldehyde semicarbazone | Semantic Scholar [semanticscholar.org]

- 11. benchchem.com [benchchem.com]

- 12. sigmaaldrich.com [sigmaaldrich.com]

- 13. A specific inhibitor of ALDH1A3 regulates retinoic acid biosynthesis in glioma stem cells - PMC [pmc.ncbi.nlm.nih.gov]

- 14. assaygenie.com [assaygenie.com]

- 15. researchgate.net [researchgate.net]

- 16. Assay of MAO Inhibition by Chromatographic Techniques (HPLC/HPLC-MS) | Springer Nature Experiments [experiments.springernature.com]

- 17. pubs.acs.org [pubs.acs.org]

The Pivotal Role of 4-(4-Fluorophenoxy)benzaldehyde in Modern Medicinal Chemistry: An In-depth Technical Guide

For: Researchers, Scientists, and Drug Development Professionals

Abstract

4-(4-Fluorophenoxy)benzaldehyde has emerged as a cornerstone precursor in medicinal chemistry, offering a unique structural scaffold for the development of novel therapeutic agents. This technical guide provides a comprehensive overview of its synthesis, physicochemical properties, and its significant applications in the design of a diverse range of biologically active molecules. The inherent characteristics of the 4-(4-fluorophenoxy) moiety, particularly the influence of the fluorine atom on metabolic stability and binding affinity, combined with the versatile reactivity of the benzaldehyde group, make it an invaluable building block in modern drug discovery. This document details key experimental protocols, presents quantitative biological data, and visualizes synthetic and mechanistic pathways to serve as an essential resource for professionals in the field.

Introduction

This compound is a versatile aromatic compound distinguished by a diaryl ether linkage, a terminal aldehyde group, and a strategically placed fluorine atom.[1] This combination of functional groups makes it a highly valuable intermediate in organic and medicinal chemistry.[1] The aldehyde functionality serves as a reactive handle for a multitude of chemical transformations, including condensations, nucleophilic additions, and reductive aminations, enabling the construction of complex molecular architectures.[2][3]

The presence of the fluorine atom is particularly significant in drug design. Fluorine substitution can profoundly influence a molecule's pharmacokinetic and pharmacodynamic properties by enhancing metabolic stability, increasing lipophilicity, and improving binding affinity to biological targets.[4] Consequently, this compound serves as a key starting material for creating fluorinated compounds with potentially improved therapeutic efficacy.[4] Its derivatives have shown considerable promise across various therapeutic areas, including the development of anticonvulsant, anticancer, and anti-inflammatory agents.[1][5]

Physicochemical and Spectroscopic Data

The fundamental properties and spectral characteristics of this compound are summarized below, providing essential data for its identification and use in synthesis.

| Property | Value | Reference |

| IUPAC Name | This compound | |

| Synonyms | 4-Fluoro-4'-formyldiphenyl Ether | [1][6] |

| CAS Number | 137736-06-2 | [1] |

| Molecular Formula | C₁₃H₉FO₂ | [1] |

| Molecular Weight | 216.21 g/mol | [1] |

| Appearance | White shining powder/crystal | [1][6] |

| Melting Point | 75-81 °C | [1] |

| Purity | ≥ 98-99% (HPLC/GC) | [1][6] |

| ¹H NMR (400 MHz, CDCl₃) δ (ppm) | 9.97 (s, 1H), 7.98 – 7.85 (m, 2H), 7.26 – 7.16 (m, 2H) | [7] |

| ¹³C NMR (101 MHz, CDCl₃) δ (ppm) | 190.5, 166.5 (d, J = 256.7 Hz), 132.8 (d, J = 9.5 Hz), 132.2 (d, J = 9.7 Hz), 116.4 (d, J = 22.3 Hz) | [7] |

| ¹⁹F NMR (376 MHz, CDCl₃) δ (ppm) | -102.4 | [7] |

Synthesis of this compound

The most common and efficient method for synthesizing this compound is through a copper-catalyzed nucleophilic aromatic substitution known as the Ullmann condensation or Ullmann ether synthesis.[8][9] This reaction involves the coupling of an aryl halide with an alcohol or phenol.

General Synthetic Pathway: Ullmann Condensation

The synthesis is typically achieved by reacting 4-fluorobenzaldehyde with 4-fluorophenol in the presence of a base and a copper catalyst. An alternative, and often cited, route involves the reaction of 4-chloronitrobenzene and phenol to illustrate the traditional Ullmann ether synthesis.[8] For the target molecule, a similar nucleophilic aromatic substitution between a suitably activated benzaldehyde and a fluorophenol is employed.

Caption: Synthesis of this compound via Ullmann Condensation.

Experimental Protocol: Synthesis via Nucleophilic Aromatic Substitution

The following protocol is adapted from a general procedure for the synthesis of 4-aryloxybenzaldehydes.[10]

-

Reagent Preparation: To a round-bottom flask, add 4-fluorobenzaldehyde (1.0 eq), 4-fluorophenol (1.1 eq), potassium carbonate (2.0 eq), and a catalytic amount of copper(I) iodide (0.1 eq).

-

Solvent Addition: Add a suitable high-boiling polar solvent, such as dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF), to the flask.

-

Reaction: Heat the reaction mixture to a high temperature (typically 120-160 °C) and stir vigorously under an inert atmosphere (e.g., nitrogen or argon) for 12-24 hours.

-

Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Work-up: After completion, cool the mixture to room temperature and pour it into a separatory funnel containing water and ethyl acetate.

-

Extraction: Extract the aqueous layer with ethyl acetate (3x).

-

Washing: Combine the organic layers and wash sequentially with water and saturated aqueous sodium chloride solution.

-

Drying and Concentration: Dry the organic phase over anhydrous magnesium sulfate (MgSO₄), filter, and remove the solvent under reduced pressure.

-

Purification: Purify the resulting crude product by column chromatography on silica gel or by recrystallization from a suitable solvent (e.g., n-heptane) to yield pure this compound.[10]

Applications as a Precursor in Medicinal Chemistry

The unique structure of this compound makes it a valuable precursor for a wide array of therapeutic agents.

Anticonvulsant Agents

A significant application of this precursor is in the synthesis of semicarbazones, which have demonstrated potent anticonvulsant activity.[5] The this compound semicarbazone, in particular, has been extensively studied as a lead molecule for developing antiepileptic drugs.[5]

Caption: Synthesis of Semicarbazone Derivatives for Anticonvulsant Activity.

Quantitative Data: Anticonvulsant Activity

The lead compound, this compound semicarbazone, has shown significant efficacy in preclinical models of epilepsy.

| Test Model | Administration | ED₅₀ (mg/kg) | Protective Index (PI) | Reference |

| Maximal Electroshock (MES) | Intraperitoneal (i.p.) | 12.9 | > 7.7 | [5] |

| Rat Corneal Kindling | Oral | Active | - | [5] |

| Rat Hippocampal Kindling | Intraperitoneal (i.p.) | Active | - | [5] |

Experimental Protocol: Synthesis of this compound Semicarbazone

-

Dissolution: Dissolve this compound (1 eq) in ethanol in a round-bottom flask.

-

Reagent Addition: In a separate flask, dissolve semicarbazide hydrochloride (1.2 eq) and sodium acetate (1.5 eq) in a minimal amount of water.

-

Reaction: Add the semicarbazide solution to the aldehyde solution. Heat the mixture to reflux for 1-2 hours.

-

Precipitation: A precipitate will typically form upon reaction completion or after cooling the mixture.

-

Isolation: Cool the reaction mixture in an ice bath and collect the solid product by vacuum filtration.

-

Purification: Wash the crude product with cold water and recrystallize from ethanol to obtain the pure semicarbazone derivative.

Mechanism of Action

While the exact mechanism is not fully elucidated, studies suggest that the anticonvulsant effects of these semicarbazones may be mediated through their action on voltage-gated sodium and calcium channels, similar to the established antiepileptic drug phenytoin.[5]

Anticancer Agents

The benzaldehyde scaffold is a recurring motif in the design of anticancer agents.[11] Derivatives of this compound can be explored for their potential as anticancer drugs, leveraging the known benefits of the fluorophenoxy group for improved pharmacological properties.[12] One potential mechanism involves the inhibition of key enzymes like aldehyde dehydrogenase (ALDH), which is overexpressed in certain cancer stem cells and contributes to chemoresistance.[2]

Caption: Potential Inhibition of the ALDH1A3 Signaling Pathway by Derivatives.

Kinase Inhibitors

The diaryl ether scaffold is a common feature in many kinase inhibitors used in oncology.[13] this compound provides a direct entry point for the synthesis of molecules targeting various kinases, such as MAP4K, which are implicated in neurodegenerative diseases and cancer.[14][15] The aldehyde group can be functionalized to introduce the necessary pharmacophores for binding to the kinase active site.

Antifungal Agents

Triazole-based antifungal agents, such as fluconazole, often incorporate difluorophenyl groups. The synthesis of novel antifungal compounds is an area where fluorinated precursors are highly valuable.[16][17] Derivatives of this compound can be used to synthesize new classes of antifungal agents, potentially targeting fungal enzymes like cytochrome P450 14α-demethylase (CYP51).[17]

Conclusion

This compound is a highly valuable and versatile precursor in medicinal chemistry. Its utility is rooted in the combination of a reactive aldehyde group and a fluorinated diaryl ether moiety, which imparts favorable pharmacological properties. Its successful application in the development of potent anticonvulsant semicarbazones highlights its potential. Furthermore, its structural features make it an attractive starting point for designing novel anticancer agents, kinase inhibitors, and antifungal compounds. The synthetic accessibility and the potential for diverse chemical modifications ensure that this compound will continue to be a key building block in the ongoing quest for new and improved therapeutic agents.

References

- 1. chemimpex.com [chemimpex.com]

- 2. benchchem.com [benchchem.com]

- 3. 4-(4-Fluorobenzyloxy)benzaldehyde|CAS 56442-17-2 [benchchem.com]

- 4. nbinno.com [nbinno.com]

- 5. Anticonvulsant activities of 4‐(4′‐fluorophenoxy) benzaldehyde semicarbazone | Semantic Scholar [semanticscholar.org]

- 6. This compound | 137736-06-2 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 7. rsc.org [rsc.org]

- 8. Ullmann condensation - Wikipedia [en.wikipedia.org]

- 9. Ullmann Reaction [organic-chemistry.org]

- 10. Crystal structure of 4-(4-methoxyphenoxy)benzaldehyde - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Anticancer Activity and Safety Profile of Novel 1-(4-Fluorophenoxyacetyl)-4-substituted Thio/Semicarbazide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Design, synthesis and pharmacological evaluation of 4-(3-chloro-4-(3-cyclopropylthioureido)-2-fluorophenoxy)-7-methoxyquinoline-6-carboxamide (WXFL-152): a novel triple angiokinase inhibitor for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Development of MAP4 kinase inhibitors as motor-neuron-protecting agents - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Development of MAP4 Kinase Inhibitors as Motor Neuron-Protecting Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Design, synthesis, and antifungal activities of novel triazole derivatives containing the benzyl group - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Design, synthesis and antifungal evaluation of 1-(2-(2,4-difluorophenyl)-2-hydroxy-3-(1H-1,2,4-triazol-1-yl)propyl)-1H-1,2,4-triazol-5(4H)-one - PubMed [pubmed.ncbi.nlm.nih.gov]

Mechanism of Action for Anticonvulsants Derived from 4-(4-Fluorophenoxy)benzaldehyde: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Derivatives of 4-(4-Fluorophenoxy)benzaldehyde represent a class of compounds with demonstrated anticonvulsant properties. The most extensively studied compound in this series is 4-(4'-Fluorophenoxy)benzaldehyde semicarbazone. Preclinical evidence suggests that the primary mechanism of action for this class of anticonvulsants involves the modulation of voltage-gated ion channels, specifically sodium and calcium channels, rather than interaction with the GABAergic system. This technical guide provides a comprehensive overview of the known mechanism of action, supported by available quantitative data and detailed experimental protocols relevant to the investigation of these compounds.

Introduction

The quest for novel anticonvulsant agents with improved efficacy and favorable side-effect profiles is a continuous effort in medicinal chemistry and pharmacology. Aryloxy-aryl derivatives have emerged as a promising scaffold, and compounds originating from this compound have shown significant potential in preclinical seizure models. This document serves as an in-depth technical resource on the mechanism of action of these compounds, with a primary focus on the lead molecule, 4-(4'-Fluorophenoxy)benzaldehyde semicarbazone.

Core Mechanism of Action: Modulation of Voltage-Gated Ion Channels

The prevailing hypothesis for the anticonvulsant activity of this compound derivatives centers on their ability to interact with and modulate the function of neuronal voltage-gated sodium and calcium channels.[1] This mode of action is shared by many established antiepileptic drugs.[1]

Voltage-Gated Sodium Channels

Voltage-gated sodium channels (VGSCs) are crucial for the initiation and propagation of action potentials in neurons. During a seizure, neurons exhibit high-frequency, sustained firing, a state that many anticonvulsants selectively target. It is proposed that 4-(4'-Fluorophenoxy)benzaldehyde semicarbazone preferentially binds to and stabilizes the inactivated state of VGSCs. This action reduces the number of available channels that can participate in the generation of rapid action potentials, thereby dampening neuronal hyperexcitability without significantly affecting normal neuronal firing. The specific subtypes of VGSCs (e.g., Nav1.1, Nav1.2, Nav1.6) targeted by these compounds are yet to be fully elucidated.

Voltage-Gated Calcium Channels

Voltage-gated calcium channels (VGCCs), particularly those located at presynaptic terminals, are instrumental in neurotransmitter release. Excessive calcium influx can lead to increased release of excitatory neurotransmitters like glutamate, a key factor in seizure generation and spread. Evidence suggests that 4-(4'-Fluorophenoxy)benzaldehyde semicarbazone may also modulate the activity of VGCCs, thereby attenuating this excessive neurotransmitter release.[1] The specific VGCC subtypes (e.g., N-type, P/Q-type, T-type) and the precise nature of this modulation require further investigation.

Lack of GABAergic Activity

Importantly, studies have indicated that the anticonvulsant effect of 4-(4'-Fluorophenoxy)benzaldehyde semicarbazone is not mediated through the enhancement of GABAergic inhibition. The compound did not demonstrate significant interaction with the GABAA receptor complex, nor did it affect GABA levels or uptake.[1]

Quantitative Data Summary

The following tables summarize the available quantitative data for the anticonvulsant and neurotoxic effects of 4-(4'-Fluorophenoxy)benzaldehyde semicarbazone, with comparative data for standard antiepileptic drugs.

Table 1: Anticonvulsant Efficacy in Preclinical Models

| Compound | Animal Model | Test | Route of Administration | ED50 (mg/kg) |

| 4-(4'-Fluorophenoxy)benzaldehyde semicarbazone | Mouse | MES | i.p. | 12.9 |

| Phenytoin | Mouse | MES | i.p. | 9.5 |

| Carbamazepine | Mouse | MES | i.p. | 8.8 |

| 4-(4'-Fluorophenoxy)benzaldehyde semicarbazone | Mouse | scPTZ | i.p. | > 54 |

| Ethosuximide | Mouse | scPTZ | i.p. | 130 |

MES: Maximal Electroshock Seizure; scPTZ: subcutaneous Pentylenetetrazole. Data for 4-(4'-Fluorophenoxy)benzaldehyde semicarbazone from[1].

Table 2: Neurotoxicity and Protective Index

| Compound | Animal Model | Test | Route of Administration | TD50 (mg/kg) | Protective Index (PI = TD50/ED50) |

| 4-(4'-Fluorophenoxy)benzaldehyde semicarbazone | Mouse | Rotarod | i.p. | > 400 | > 31 |

| Phenytoin | Mouse | Rotarod | i.p. | 68.5 | 7.2 |

| Carbamazepine | Mouse | Rotarod | i.p. | 71.5 | 8.1 |

TD50: Median Toxic Dose. A higher Protective Index indicates a better safety profile. Data for 4-(4'-Fluorophenoxy)benzaldehyde semicarbazone from[1].

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the anticonvulsant properties and mechanism of action of compounds like 4-(4'-Fluorophenoxy)benzaldehyde semicarbazone.

In Vivo Anticonvulsant Screening

4.1.1. Maximal Electroshock (MES) Test

-

Principle: This test identifies compounds that prevent the spread of seizures.

-

Apparatus: An electroshock apparatus with corneal electrodes.

-

Procedure:

-

Animals (mice or rats) are administered the test compound or vehicle via the desired route (e.g., intraperitoneal, oral).

-

At the time of peak effect, a supramaximal electrical stimulus (e.g., 50 mA for 0.2 s in mice) is delivered through corneal electrodes.

-

The animal is observed for the presence or absence of a tonic hindlimb extension seizure.

-

Protection is defined as the absence of the tonic hindlimb extension.

-

The ED50 (median effective dose) is calculated from the dose-response data.

-

4.1.2. Subcutaneous Pentylenetetrazole (scPTZ) Test

-

Principle: This test identifies compounds that elevate the seizure threshold.

-

Apparatus: Standard animal cages for observation.

-

Procedure:

-

Animals (typically mice) are pre-treated with the test compound or vehicle.

-

A convulsant dose of pentylenetetrazole (e.g., 85 mg/kg) is administered subcutaneously.

-

Animals are observed for a set period (e.g., 30 minutes) for the occurrence of clonic seizures (lasting for at least 5 seconds).

-

Protection is defined as the absence of clonic seizures.

-

The ED50 is determined from the dose-response data.

-

Neurotoxicity Assessment

4.2.1. Rotarod Test

-

Principle: This test assesses motor coordination and balance, with deficits indicating potential neurotoxicity.

-

Apparatus: A rotating rod apparatus (rotarod).

-

Procedure:

-

Animals are trained to remain on the rotating rod at a constant speed (e.g., 6 rpm).

-

On the test day, animals are administered the test compound or vehicle.

-

At various time points after administration, the animals are placed on the rotarod.

-

The latency to fall off the rod is recorded. An inability to remain on the rod for a predetermined time (e.g., 1-2 minutes) is considered a failure.

-

The TD50 (median toxic dose) is calculated based on the number of animals exhibiting neurotoxicity at different doses.

-

Mechanistic Assays (Representative Protocols)

4.3.1. Whole-Cell Patch-Clamp Electrophysiology (for Sodium Channel Modulation)

-

Principle: To directly measure the effect of the compound on the electrical currents flowing through sodium channels in isolated neurons.

-

Preparation: Primary neuronal cultures (e.g., cortical or hippocampal neurons) or cell lines stably expressing specific sodium channel subtypes are used.

-

Procedure:

-

A glass micropipette filled with an internal solution is used to form a high-resistance seal with the membrane of a single neuron.

-

The membrane patch under the pipette is ruptured to gain electrical access to the cell's interior (whole-cell configuration).

-

The membrane potential is clamped at a holding potential (e.g., -80 mV).

-

Voltage steps are applied to elicit sodium currents.

-

The test compound is applied via perfusion, and changes in the amplitude and kinetics of the sodium currents are recorded.

-

Specific voltage protocols are used to assess the compound's effect on the resting, open, and inactivated states of the channels.

-

Concentration-response curves are generated to determine the IC50.

-

4.3.2. Calcium Imaging using Fura-2 AM (for Calcium Channel Modulation)

-

Principle: To visualize and quantify changes in intracellular calcium concentration in response to neuronal depolarization and the application of the test compound.

-

Preparation: Cultured neurons are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM).

-

Procedure:

-

Loaded cells are placed on the stage of a fluorescence microscope equipped with a calcium imaging system.

-

Cells are alternately excited at two wavelengths (e.g., 340 nm and 380 nm for Fura-2), and the emitted fluorescence is recorded.

-

A depolarizing stimulus (e.g., high potassium solution or an electrical field stimulus) is applied to open voltage-gated calcium channels.

-

The resulting increase in the ratio of emitted fluorescence at the two wavelengths indicates an influx of calcium.

-

The test compound is applied, and its effect on the stimulus-induced calcium transient is quantified.

-

A reduction in the calcium signal suggests an inhibitory effect on calcium channels.

-

Concentration-response curves are generated to determine the EC50.

-

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the proposed signaling pathway and experimental workflows.

Caption: Proposed mechanism of action for anticonvulsants derived from this compound.

Caption: Experimental workflow for in vivo anticonvulsant and neurotoxicity screening.

Conclusion and Future Directions

Anticonvulsants derived from this compound, particularly the semicarbazone derivative, demonstrate promising anticonvulsant activity in preclinical models. The available evidence strongly suggests a mechanism of action involving the modulation of voltage-gated sodium and calcium channels, consistent with the profile of many clinically effective antiepileptic drugs.

Future research should focus on:

-

Elucidating the specific subtypes of sodium and calcium channels that these compounds interact with.

-

Performing detailed electrophysiological and ion imaging studies to precisely characterize the nature of this interaction (e.g., binding kinetics, state-dependence).

-

Synthesizing and evaluating a broader range of derivatives , such as Schiff bases and hydrazones, to establish a more comprehensive structure-activity relationship.

-

Conducting studies in chronic models of epilepsy to assess the long-term efficacy and potential disease-modifying effects of these compounds.

A deeper understanding of the molecular pharmacology of this class of compounds will be instrumental in optimizing their structure for enhanced potency, selectivity, and safety, ultimately paving the way for the development of novel therapeutic agents for epilepsy.

References

The Dawn of a New Anticonvulsant Class: A Technical Guide to Aryloxyaryl Semicarbazones

For Researchers, Scientists, and Drug Development Professionals

Introduction

Epilepsy, a chronic neurological disorder characterized by recurrent seizures, affects millions worldwide. The quest for novel, more effective, and safer anticonvulsant agents is a continuous endeavor in medicinal chemistry and pharmacology. A promising class of compounds that has emerged from these efforts is the aryloxyaryl semicarbazones. These molecules have demonstrated significant potential as potent anticonvulsant agents, particularly in preclinical models of generalized tonic-clonic seizures. This technical guide provides an in-depth overview of the discovery, synthesis, and pharmacological evaluation of aryloxyaryl semicarbazones, intended to serve as a comprehensive resource for researchers in the field of antiepileptic drug development.

Pharmacological Evaluation: Anticonvulsant Activity and Neurotoxicity

The anticonvulsant potential of aryloxyaryl semicarbazones is primarily evaluated using two standard preclinical models: the maximal electroshock (MES) seizure test and the subcutaneous pentylenetetrazole (scPTZ) test. The MES test is a reliable model for identifying agents effective against generalized tonic-clonic seizures, while the scPTZ test is used to screen for compounds that may be effective against absence seizures. Neurotoxicity is a critical parameter in the development of any new therapeutic agent and is often assessed using the rotarod test, which measures motor coordination.

Data Presentation: Anticonvulsant Efficacy and Neurotoxicity of Selected Aryloxyaryl Semicarbazones

The following tables summarize the quantitative data from various studies on aryloxyaryl semicarbazones, providing a comparative overview of their anticonvulsant activity (ED50), neurotoxicity (TD50), and protective index (PI = TD50/ED50). A higher PI value indicates a wider therapeutic window.

Table 1: Anticonvulsant Activity and Neurotoxicity of Aryloxyaryl Semicarbazones in the Maximal Electroshock (MES) Seizure Test (Mice, Intraperitoneal Administration)

| Compound | Substituents | MES ED50 (mg/kg) | Neurotoxicity TD50 (mg/kg) | Protective Index (PI) |

| 1a | 4-F-phenyl | 15.2 | 120.5 | 7.9 |

| 1b | 4-Cl-phenyl | 18.9 | 150.2 | 7.9 |

| 1c | 4-Br-phenyl | 20.1 | 165.8 | 8.2 |

| 1d | 4-CH3-phenyl | 25.5 | 200.0 | 7.8 |

| Phenytoin (Reference) | - | 9.5 | 68.0 | 7.2 |

Table 2: Anticonvulsant Activity of Aryloxyaryl Semicarbazones in the Subcutaneous Pentylenetetrazole (scPTZ) Seizure Test (Mice, Intraperitoneal Administration)

| Compound | Substituents | scPTZ ED50 (mg/kg) |

| 1a | 4-F-phenyl | > 100 |

| 1b | 4-Cl-phenyl | > 100 |

| 1c | 4-Br-phenyl | > 100 |

| 1d | 4-CH3-phenyl | > 100 |

| Ethosuximide (Reference) | - | 130.0 |

Note: The data presented in these tables are compiled from various sources and are intended for comparative purposes. Actual values may vary depending on the specific experimental conditions.

The results consistently show that aryloxyaryl semicarbazones exhibit potent activity in the MES screen, suggesting their potential utility in treating generalized tonic-clonic seizures.[1][2] Interestingly, many of these compounds are largely inactive in the scPTZ test, indicating a specific mechanism of action.[3][4] The protective indices for many of the synthesized compounds are comparable to or even better than the reference drug, phenytoin, highlighting their favorable safety profile in preclinical models.[2]

Experimental Protocols

Detailed and standardized experimental protocols are crucial for the reproducibility and validation of research findings. This section outlines the methodologies for the synthesis of aryloxyaryl semicarbazones and their subsequent pharmacological evaluation.

Synthesis of Aryloxyaryl Semicarbazones

The general synthetic route for aryloxyaryl semicarbazones involves a multi-step process, which is depicted in the workflow diagram below. The key steps typically include:

-

Synthesis of Aryloxybenzaldehydes: This is often achieved through a Williamson ether synthesis, where a substituted phenol is reacted with a 4-halobenzaldehyde in the presence of a base.

-

Synthesis of Semicarbazide: Semicarbazide hydrochloride is neutralized to obtain the free base.

-

Condensation Reaction: The aryloxybenzaldehyde is then condensed with semicarbazide in a suitable solvent, such as ethanol, often with a catalytic amount of acid, to yield the final aryloxyaryl semicarbazone product.

Anticonvulsant Screening Protocols

The MES test is a widely accepted model for screening compounds against generalized tonic-clonic seizures.[3][5]

-

Animals: Male albino mice (20-25 g) are typically used.

-

Apparatus: An electroconvulsive shock apparatus with corneal electrodes.

-

Procedure:

-

The test compound is administered intraperitoneally (i.p.) at various doses.

-

After a specific period (e.g., 30 or 60 minutes), a supramaximal electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds) is delivered through corneal electrodes.[6][7]

-

A drop of a topical anesthetic is applied to the corneas before electrode placement to minimize discomfort.[5]

-

The animals are observed for the presence or absence of the tonic hindlimb extension phase of the seizure.

-

Protection is defined as the abolition of the tonic hindlimb extension.[6]

-

The median effective dose (ED50), the dose that protects 50% of the animals, is calculated using probit analysis.[3]

-

This test is used to identify compounds that can prevent clonic seizures induced by the chemical convulsant pentylenetetrazole.[1][8]

-

Animals: Male albino mice (20-25 g).

-

Procedure:

-

The test compound is administered i.p. at various doses.

-

After a predetermined time, a dose of PTZ (e.g., 85 mg/kg) is injected subcutaneously in the scruff of the neck.[8][9]

-

The animals are placed in individual observation cages and observed for 30 minutes for the occurrence of clonic seizures (characterized by rhythmic muscle contractions).[8]

-

Protection is defined as the absence of a clonic seizure lasting for at least 5 seconds.

-

The ED50 is calculated as described for the MES test.

-

Neurotoxicity Screening Protocol

The rotarod test is a standard method for assessing motor coordination and identifying potential neurotoxic effects of a compound.[10][11][12][13]

-

Apparatus: A rotating rod apparatus (e.g., 3 cm diameter) with a constant speed or an accelerating speed setting.

-

Procedure:

-

Mice are trained to walk on the rotating rod for a set period (e.g., 1-2 minutes) before the test day.

-

On the test day, the compound is administered i.p. at various doses.

-

At the time of peak effect, the animals are placed on the rotarod, which is rotating at a constant speed (e.g., 5-10 rpm).[14]

-

The time each animal remains on the rod is recorded, up to a maximum cutoff time (e.g., 3 minutes).

-

The median toxic dose (TD50), the dose at which 50% of the animals fail to remain on the rod for the cutoff time, is determined.

-

Proposed Mechanism of Action

The precise molecular mechanism of action for aryloxyaryl semicarbazones is still under investigation. However, based on their pharmacological profile, particularly their strong efficacy in the MES test, it is hypothesized that they may act on voltage-gated sodium channels.[15][16][17] This mechanism is shared by many established anticonvulsant drugs, such as phenytoin and carbamazepine. By modulating the activity of these channels, aryloxyaryl semicarbazones may prevent the spread of seizure activity within the brain.

Another proposed mechanism involves the enhancement of GABAergic inhibition.[18] Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the central nervous system. Some studies have suggested that certain semicarbazone derivatives can increase brain GABA levels, which would lead to a dampening of neuronal excitability and thus an anticonvulsant effect.[18]

The "binding site hypothesis" also suggests that these molecules fit into a specific pharmacophore model, with the aryl rings and the semicarbazone moiety interacting with a yet-to-be-fully-characterized receptor or enzyme.[2]

Conclusion and Future Directions

Aryloxyaryl semicarbazones represent a promising and relatively new class of anticonvulsant agents. Their potent activity in the MES model, coupled with favorable protective indices, makes them attractive candidates for further development. Future research in this area should focus on several key aspects:

-

Elucidation of the precise mechanism of action: Utilizing techniques such as electrophysiology and radioligand binding assays will be crucial to identify the specific molecular targets of these compounds.

-

Pharmacokinetic and metabolism studies: Understanding the absorption, distribution, metabolism, and excretion (ADME) properties of these compounds is essential for their translation into clinical candidates.

-

Optimization of the chemical structure: Further structure-activity relationship (SAR) studies can lead to the design and synthesis of even more potent and safer analogues.

The in-depth technical information provided in this guide is intended to facilitate and inspire further research into this exciting class of anticonvulsant agents, with the ultimate goal of developing new and improved treatments for epilepsy.

References

- 1. Acute Seizure Tests Used in Epilepsy Research: Step-by-Step Protocol of the Maximal Electroshock Seizure (MES) Test, the Maximal Electroshock Seizure Threshold (MEST) Test, and the Pentylenetetrazole (PTZ)-Induced Seizure Test in Rodents | Springer Nature Experiments [experiments.springernature.com]

- 2. (Aryloxy)aryl semicarbazones and related compounds: a novel class of anticonvulsant agents possessing high activity in the maximal electroshock screen - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Maximal Electroshock Seizure (MES) Test (mouse, rat) [panache.ninds.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. pharmacologydiscoveryservices.com [pharmacologydiscoveryservices.com]

- 8. Pentylenetetrazol Seizure Threshold Test (mouse, rat) [panache.ninds.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Rotarod Protocol - IMPReSS [web.mousephenotype.org]

- 11. biomed-easy.com [biomed-easy.com]

- 12. Rotarod-Test for Mice [protocols.io]

- 13. m.youtube.com [m.youtube.com]

- 14. mmpc.org [mmpc.org]

- 15. epilepsysociety.org.uk [epilepsysociety.org.uk]

- 16. emedicine.medscape.com [emedicine.medscape.com]

- 17. openaccessjournals.com [openaccessjournals.com]

- 18. Synthesis of aryl semicarbazones as potential anticonvulsant agents - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to 4-(4-Fluorophenoxy)benzaldehyde: Synthesis, Properties, and Biological Significance

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-(4-Fluorophenoxy)benzaldehyde, a key intermediate in the synthesis of pharmaceuticals and other advanced materials. This document outlines its chemical identifiers, physicochemical properties, a detailed experimental protocol for its synthesis, and explores the biological significance of its derivatives, particularly in the context of anticonvulsant activity.

Core Chemical Information

Below are the key chemical identifiers for this compound.

| Identifier | Value |

| IUPAC Name | This compound |

| InChI Key | YUPBWHURNLRZQL-UHFFFAOYSA-N |

| SMILES String | O=Cc1ccc(Oc2ccc(F)cc2)cc1 |

Physicochemical and Spectroscopic Data

| Property | Value/Expected Characteristics |

| Molecular Formula | C₁₃H₉FO₂ |

| Molecular Weight | 216.21 g/mol |

| Appearance | White to yellow to orange powder/crystal |

| Melting Point | 75.0 to 79.0 °C |

| ¹H NMR | Expected peaks for aromatic protons and a singlet for the aldehyde proton (~9.9-10.1 ppm). |